4-(4-bromophenyl)-6-(difluoromethyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]pyrimidin-2-amine
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Overview
Description
N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Incorporation of the difluoromethyl group: This can be done using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the pyrazolyl group: This step involves the reaction of the intermediate with a pyrazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE
- **N-[4-(4-FLUOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE
- **N-[4-(4-METHOXYPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE
Uniqueness
N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C17H16BrF2N5 |
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Molecular Weight |
408.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-6-(difluoromethyl)-N-[2-(5-methylpyrazol-1-yl)ethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H16BrF2N5/c1-11-6-7-22-25(11)9-8-21-17-23-14(10-15(24-17)16(19)20)12-2-4-13(18)5-3-12/h2-7,10,16H,8-9H2,1H3,(H,21,23,24) |
InChI Key |
WUZGGTRMPZIVKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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